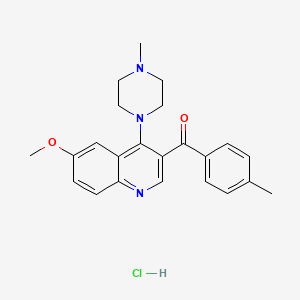![molecular formula C21H19ClN4OS B2698526 N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1185156-41-5](/img/structure/B2698526.png)
N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19ClN4OS and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structural elements similar to N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide have been investigated for their anticancer properties. For instance, certain sulfonamide derivatives have shown in vitro anticancer activity against breast and colon cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ghorab et al., 2015).
Antiviral Efficacy
Research has also explored the antiviral capabilities of novel anilidoquinoline derivatives, which share a similar structural motif. These compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, with potential implications for treating diseases like Japanese encephalitis (Joydeep Ghosh et al., 2008).
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, which are structurally related, have been examined. Some of these compounds exhibit significant growth inhibition against Bacillus subtilis and Aspergillus niger, underscoring the potential of these molecules in developing new antimicrobial agents (Trong Duc Le et al., 2018).
Antioxidant Activity
Investigations into the antioxidant properties of coordination complexes constructed from pyrazole-acetamide derivatives have revealed significant activity. This research opens avenues for utilizing these compounds in contexts where oxidative stress plays a crucial role in disease pathogenesis (K. Chkirate et al., 2019).
Structural and Mechanistic Studies
There are also studies focused on the structural aspects and properties of related compounds, including their crystal structures and the effect of rehybridization and hyperconjugation on their stability and reactivity. These investigations contribute to a deeper understanding of the chemical behavior of these molecules, which is essential for further application development (S. J. Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c22-17-6-3-7-18(12-17)25-19(27)14-28-21-20(23-9-10-24-21)26-11-8-15-4-1-2-5-16(15)13-26/h1-7,9-10,12H,8,11,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGUUNSGCTVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2698443.png)
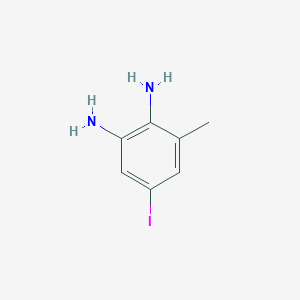
![(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698447.png)
![N-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2698449.png)
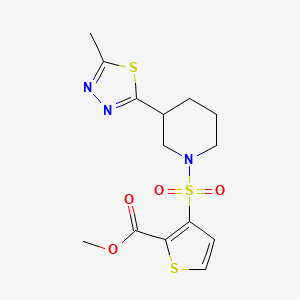
![N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2698455.png)
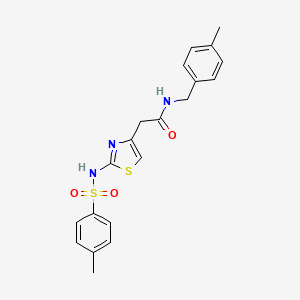
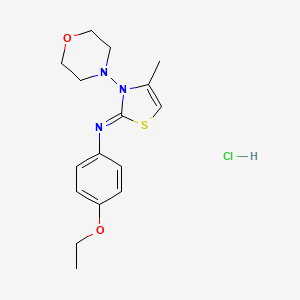
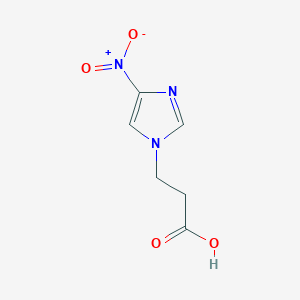
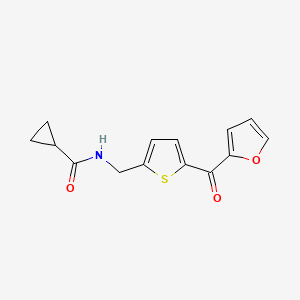
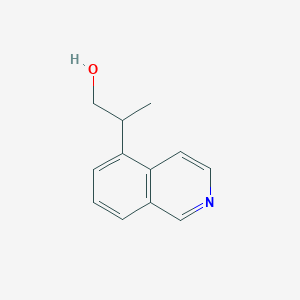
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
